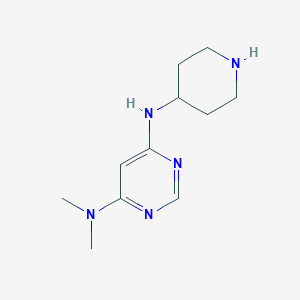

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine

Description

N4,N4-Dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine is a pyrimidine diamine derivative featuring dimethyl substituents at the N4 positions and a piperidin-4-yl group at the N6 position. This compound is of interest in medicinal chemistry due to its structural motifs, which are often associated with kinase inhibition and receptor binding. Its hydrochloride salt form (CAS: 1185320-13-1) is commercially available for research purposes, indicating its utility in drug discovery pipelines .

Properties

IUPAC Name |

4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-16(2)11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCZDBXYRXFNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with piperidine and methylating agents. One common method includes the following steps:

Starting Material: Pyrimidine-4,6-diamine.

Reaction with Piperidine: The pyrimidine-4,6-diamine is reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative.

Methylation: The resulting compound is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the two methyl groups at the N4 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine as a candidate for anticancer therapies. Its structural similarity to other known anticancer agents suggests that it may inhibit key pathways involved in tumor growth and proliferation. For instance, compounds that target the phosphatidylinositol 3-kinase (PI3K) pathway have been shown to be effective in treating various cancers, including breast cancer .

Mechanism of Action

The compound may act as a selective inhibitor of certain kinases involved in cancer progression. By inhibiting these kinases, it could potentially disrupt signaling pathways that lead to uncontrolled cell division and survival, making it a valuable addition to the arsenal of anticancer drugs.

Neurological Applications

Potential as an Anticonvulsant

Given its structural characteristics, this compound is being investigated for its anticonvulsant properties. Compounds with similar piperidine and pyrimidine structures have shown efficacy in reducing seizure activity in preclinical models. This suggests that further research could validate its use in treating epilepsy or other seizure disorders .

Research Tool in Biological Studies

Biochemical Pathway Analysis

The compound can serve as a valuable tool for researchers studying biochemical pathways involving pyrimidine derivatives. Its ability to modulate enzyme activity can help elucidate the roles of specific proteins in cellular processes, contributing to a deeper understanding of metabolic pathways and disease mechanisms.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal examined the effects of various pyrimidine derivatives on cancer cell lines. The researchers found that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The study concluded that further development could lead to promising new therapies for resistant cancer types .

Investigation into Anticonvulsant Effects

Another study focused on the anticonvulsant properties of piperidine-based compounds. The findings suggested that this compound showed efficacy in reducing seizure frequency in animal models. The researchers noted that its mechanism might involve modulation of neurotransmitter systems involved in seizure activity .

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Diamines

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine with similar pyrimidine diamine derivatives:

Kinase Inhibition Potential

The target compound’s piperidinyl group is structurally analogous to substituents in kinase inhibitors like compound 23 (a tyrosine kinase 2 inhibitor with pyrimidine-4,6-diamine core) . The dimethyl groups at N4 may reduce metabolic degradation compared to bulkier substituents (e.g., benzothiadiazole in ), enhancing bioavailability.

Solubility and Pharmacokinetics

The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogues like N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine . This property is critical for oral bioavailability in drug development.

Biological Activity

N4,N4-Dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine is a pyrimidine derivative with potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the compound's biological activity, synthesizing findings from various studies and reports.

- IUPAC Name : this compound

- Molecular Formula : C11H20N6

- Molecular Weight : 236.32 g/mol

- CAS Number : 1185320-13-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The compound has shown potential in modulating pathways related to:

- Nucleotide Synthesis : Inhibition of enzymes in the pyrimidine synthesis pathway can affect cell proliferation and viral replication.

- Calcium Channel Blockade : Similar compounds have demonstrated efficacy in blocking N-type calcium channels, which are crucial for neurotransmitter release and pain modulation .

Antimicrobial Effects

Studies have highlighted the antimicrobial properties of pyrimidine derivatives. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell proliferation and migration in cancer cell lines . While direct evidence for this compound is sparse, its structural similarities to active compounds warrant further investigation.

Case Studies

- Calcium Channel Blockers : A study on a related series of piperidine derivatives showcased their effectiveness as analgesics through the blockade of N-type calcium channels, suggesting that similar mechanisms might be exploitable with this compound .

- Cytotoxicity in Cancer Models : In vitro studies on pyrimidine analogs have shown cytotoxic effects on various cancer cell lines, indicating that this compound could also possess anticancer properties .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.